molecular formula C8H5Br2N5O2S B11530124 4-amino-N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11530124
M. Wt: 395.03 g/mol
InChI Key: MOJWCWTYARLMDM-SWGQDTFXSA-N
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Description

4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with bromine atoms and an oxadiazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 4,5-dibromothiophene-2-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, such as hydrazine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-amino-N’-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the dibromothiophene and oxadiazole moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H5Br2N5O2S

Molecular Weight

395.03 g/mol

IUPAC Name

4-amino-N-[(E)-(4,5-dibromothiophen-2-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C8H5Br2N5O2S/c9-4-1-3(18-6(4)10)2-12-13-8(16)5-7(11)15-17-14-5/h1-2H,(H2,11,15)(H,13,16)/b12-2+

InChI Key

MOJWCWTYARLMDM-SWGQDTFXSA-N

Isomeric SMILES

C1=C(SC(=C1Br)Br)/C=N/NC(=O)C2=NON=C2N

Canonical SMILES

C1=C(SC(=C1Br)Br)C=NNC(=O)C2=NON=C2N

Origin of Product

United States

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